molecular formula C17H18N4O5 B2829767 N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954092-74-1

N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No. B2829767
CAS RN: 954092-74-1
M. Wt: 358.354
InChI Key: CJHMGDUAWGXBAD-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide, also known as ISO-1, is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. ISO-1 has been shown to inhibit the activity of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine that plays a role in several diseases.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-Inflammatory and Anticancer Activities : Compounds related to N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. A study by Küçükgüzel et al. (2013) demonstrated that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting potential for development into therapeutic agents (Küçükgüzel et al., 2013).

  • Isoxazole-Containing S1P1 Receptor Agonists : Research by Hou et al. (2017) focused on the stereospecific scale-up synthesis of an isoxazole-containing S1P1 receptor agonist, highlighting the utility of isoxazole moieties in the development of selective receptor agonists with potential therapeutic applications (Hou et al., 2017).

  • Antibacterial Oxazolidinones : Gordeev and Yuan (2014) described a novel oxazolidinone agent with high activity against Gram-positive pathogens and markedly reduced potential for myelosuppression and monoamine oxidase inhibition, common adverse effects in therapy with existing drugs of this class (Gordeev & Yuan, 2014).

Organic Synthesis Applications

  • Isoxazolidine Synthesis : A method for the stereoselective synthesis of methyleneoxy-substituted isoxazolidines using copper-catalyzed aminooxygenation/cyclization of N-sulfonyl-O-butenyl hydroxylamines was demonstrated by Karyakarte, Smith, and Chemler (2012), showcasing the versatility of isoxazole and related compounds in complex organic syntheses (Karyakarte et al., 2012).

  • Acid-Catalyzed Rearrangement of Oxiranes : Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement, expanding the toolkit for synthesizing complex oxalamides and related compounds (Mamedov et al., 2016).

Biochemical Applications

  • Orexin Receptor Antagonists : Dugovic et al. (2009) studied the blockade of orexin receptors, which play a key role in the maintenance of wakefulness. Compounds targeting these receptors, including isoxazole derivatives, have been investigated for their potential in treating sleep disorders, demonstrating the biological relevance of isoxazole moieties (Dugovic et al., 2009).

properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5/c22-15(10-18-16(23)17(24)19-14-6-8-26-20-14)21-7-9-25-13(11-21)12-4-2-1-3-5-12/h1-6,8,13H,7,9-11H2,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHMGDUAWGXBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

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